molecular formula C12H15N3 B8426010 2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline

2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline

Cat. No.: B8426010
M. Wt: 201.27 g/mol
InChI Key: OJJBJDFFZAVUNP-UHFFFAOYSA-N
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Description

2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2,5-dimethyl-4-(1-methylimidazol-2-yl)aniline

InChI

InChI=1S/C12H15N3/c1-8-7-11(13)9(2)6-10(8)12-14-4-5-15(12)3/h4-7H,13H2,1-3H3

InChI Key

OJJBJDFFZAVUNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C2=NC=CN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2,5-dimethyl-4-nitrophenyl)-1H-imidazole (50 mg, 0.23 mmol) in DMF (2 mL) was added NaH (11 mg, 0.46 mmol) at 0° C. After stirring for 15 min, iodomethane (65 mg, 0.46 mmol) was added dropwise. The mixture was stirred at 0° C. for 1 hr, and quenched by adding saturated ammonium chloride aqueous solution. The mixture was extracted with ethyl acetate (3×15 mL). The organic layer was washed with brine and dried over sodium sulfate. After concentration, the residue was dissolved in methanol (10 mL). To the solution was added Pd/C (10%). The reaction mixture was degassed and purged with H2 for several times and stirred under 1 atm. hydrogen gas overnight. The mixture was filtered and concentrated to afford 2,5-dimethyl-4-(1-methyl-1H-imidazol-2-yl)aniline. ESMS m/z 202 (M+H+).
Name
2-(2,5-dimethyl-4-nitrophenyl)-1H-imidazole
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step Two

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